molecular formula C11H24O2 B12934975 4,6-Dimethylnonane-3,7-diol

4,6-Dimethylnonane-3,7-diol

Cat. No.: B12934975
M. Wt: 188.31 g/mol
InChI Key: IBZPFSMMYAGTBK-UHFFFAOYSA-N
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Description

4,6-Dimethylnonane-3,7-diol is an organic compound with the molecular formula C11H24O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is part of the broader class of aliphatic alcohols and is characterized by its branched structure, which includes two methyl groups attached to a nonane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylnonane-3,7-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 4,6-Dimethylnonane-3,7-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylnonane-3,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4,6-Dimethylnonane-3,7-dione.

    Reduction: 4,6-Dimethylnonane.

    Substitution: 4,6-Dimethylnonane-3,7-dichloride or 4,6-Dimethylnonane-3,7-dibromide.

Scientific Research Applications

4,6-Dimethylnonane-3,7-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethylnonane-3,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound may also act as a reducing agent, participating in redox reactions that are crucial for various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyloctane-2,6-diol
  • 2,4-Dimethylnonane-1,5-diol
  • 4,6-Dimethyldecane-3,7-diol

Uniqueness

4,6-Dimethylnonane-3,7-diol is unique due to its specific branching pattern and the position of its hydroxyl groups. This structural uniqueness can result in different chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

4,6-dimethylnonane-3,7-diol

InChI

InChI=1S/C11H24O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-13H,5-7H2,1-4H3

InChI Key

IBZPFSMMYAGTBK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)CC(C)C(CC)O)O

Origin of Product

United States

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